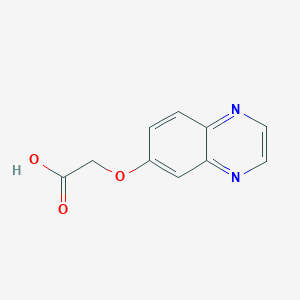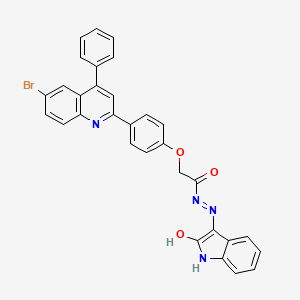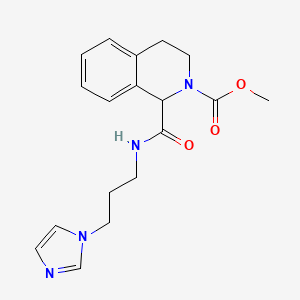![molecular formula C15H19FN2O3 B2368129 N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide CAS No. 2305541-91-5](/img/structure/B2368129.png)
N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide, also known as FMEP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. FMEP belongs to the class of compounds known as enamide derivatives, which have been found to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide is not fully understood, but it is believed to exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
In addition to its anticancer properties, N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide has also been found to exhibit other biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs to treat inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several possible future directions for research on N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide. One area of interest is the development of N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying its various biological activities, which could lead to the development of more effective drugs. Additionally, the potential use of N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide as a diagnostic tool for cancer detection is another area of interest.
Synthesemethoden
N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of 5-fluoro-2-nitrophenol with morpholine, followed by the reduction of the resulting nitro compound to the corresponding amino compound. The final step involves the reaction of the amino compound with prop-2-enoyl chloride to yield N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research that has gained significant interest is its anticancer properties. Studies have shown that N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide can inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of novel anticancer drugs.
Eigenschaften
IUPAC Name |
N-[5-fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-2-15(19)17-13-11-12(16)3-4-14(13)21-10-7-18-5-8-20-9-6-18/h2-4,11H,1,5-10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXFMPYKDMSQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)F)OCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2368046.png)

![2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2368052.png)

![Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2368055.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2368057.png)


![1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2368063.png)


![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2368068.png)
